

The Genesis of Methoxyurea: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Methoxyurea

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A comprehensive examination of the historical discovery and synthesis of **methoxyurea**, this technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. **Methoxyurea**, a simple yet significant organic compound, has foundational importance in the synthesis of various pharmaceutical and agrochemical agents. This document traces its origins to the late 19th century and delineates the evolution of its synthesis, providing detailed experimental protocols and quantitative data to support contemporary research and development.

A Historical Overview: The Pioneering Synthesis of Methoxyurea

The first documented synthesis of **methoxyurea** is credited to the Dutch chemist Antoine Paul Nicolas Franchimont in 1893. His work, published in the *Recueil des Travaux Chimiques des Pays-Bas*, detailed the reaction of O-methylhydroxylamine hydrochloride with potassium cyanate. This seminal work laid the groundwork for the study of N-alkoxy substituted ureas. Franchimont's discovery was part of a broader exploration into the reactions of hydroxylamine derivatives, a field that was burgeoning in the late 19th century. His findings were also chronicled in the authoritative "Beilstein's Handbuch der Organischen Chemie," specifically in the 4th edition, volume 3, solidifying his contribution to the annals of organic chemistry.

The initial synthesis was conceptually straightforward, relying on the nucleophilic addition of O-methylhydroxylamine to cyanic acid, which is generated in situ from the reaction of potassium cyanate with an acid. This method, while foundational, has been refined over the past century to improve yield, purity, and scalability.

Synthetic Pathways and Methodologies

The primary route to **methoxyurea** synthesis involves the reaction of an O-methylhydroxylamine salt with a cyanate salt. Alternative methods have since been developed, including the use of phosgene or its equivalents to react with O-methylhydroxylamine, though these are less common for the parent compound due to the hazardous nature of the reagents.

Table 1: Key Quantitative Data in Methoxyurea Synthesis

Parameter	Franchimont (1893)	Modern Optimized Method
Starting Materials	O-methylhydroxylamine HCl, KCN	Methoxyamine HCl, NaCNO
Solvent	Water	Water
Reaction Temperature	Not specified (likely ambient)	0-5 °C to room temperature
Yield	Not explicitly stated	> 80%
Melting Point	138-139 °C	139-141 °C
Molecular Formula	CH ₄ N ₂ O ₂	CH ₄ N ₂ O ₂
Molar Mass	76.06 g/mol	76.06 g/mol

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of **methoxyurea**, based on the original work of Franchimont and subsequent optimizations.

Original Synthesis Protocol (Franchimont, 1893 - Reconstructed)

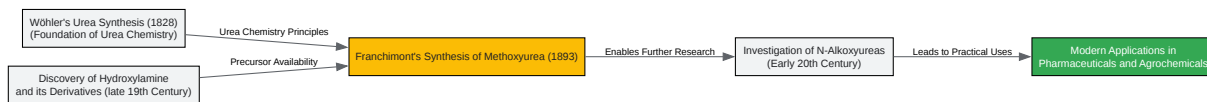
- **Preparation of Reactants:** A solution of O-methylhydroxylamine hydrochloride is prepared in water. A separate aqueous solution of potassium cyanate is also prepared.
- **Reaction:** The potassium cyanate solution is added to the O-methylhydroxylamine hydrochloride solution. The mixture is allowed to stand, likely at room temperature, for a period of time to allow for the reaction to proceed.
- **Isolation and Purification:** The resulting **methoxyurea** is isolated from the aqueous solution, likely through evaporation of the solvent followed by recrystallization from a suitable solvent such as ethanol or water to purify the product.

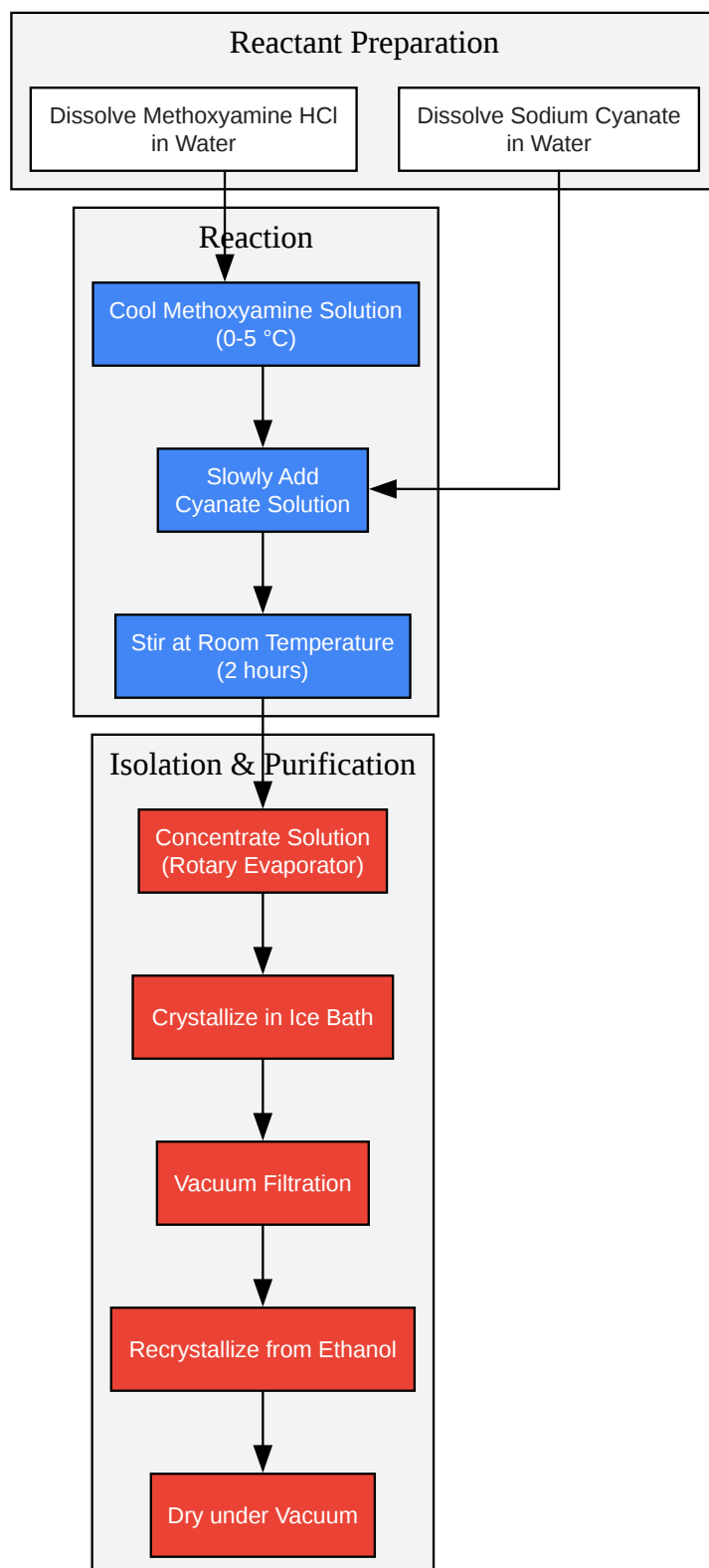
Modern Optimized Synthesis Protocol

- **Preparation of Methoxyamine Solution:** Dissolve 10.0 g of methoxyamine hydrochloride in 25 mL of distilled water in a flask. Cool the solution to 0-5 °C in an ice bath.
- **Preparation of Cyanate Solution:** In a separate beaker, dissolve 10.0 g of sodium cyanate in 30 mL of distilled water.
- **Reaction:** Slowly add the sodium cyanate solution to the stirred, cooled solution of methoxyamine hydrochloride over a period of 30 minutes, ensuring the temperature remains below 10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
- **Product Isolation:** Reduce the volume of the solution by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
- **Purification:** Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol. Recrystallize the crude product from a minimal amount of hot ethanol to yield pure **methoxyurea**.
- **Drying:** Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.

Visualizing the Synthesis and its History

To better illustrate the concepts discussed, the following diagrams have been generated.





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